![molecular formula C11H15N3 B10794675 (1S,4S)-2-(6-methyl-3-pyridinyl)-2,5-diazabicyclo[2.2.1]-heptane](/img/structure/B10794675.png)
(1S,4S)-2-(6-methyl-3-pyridinyl)-2,5-diazabicyclo[2.2.1]-heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,4S)-2-(6-methyl-3-pyridinyl)-2,5-diazabicyclo[221]-heptane is a bicyclic compound featuring a diazabicycloheptane core with a pyridinyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4S)-2-(6-methyl-3-pyridinyl)-2,5-diazabicyclo[2.2.1]-heptane typically involves the following steps:
Formation of the Diazabicycloheptane Core: This can be achieved through a cyclization reaction involving a suitable diamine precursor and a carbonyl compound under acidic or basic conditions.
Introduction of the Pyridinyl Substituent: The pyridinyl group can be introduced via a nucleophilic substitution reaction using a pyridine derivative and an appropriate leaving group on the diazabicycloheptane core.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(1S,4S)-2-(6-methyl-3-pyridinyl)-2,5-diazabicyclo[2.2.1]-heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridinyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Pyridine derivatives with suitable leaving groups under basic conditions.
Major Products
Oxidation: Formation of oxidized derivatives with functional groups such as ketones or carboxylic acids.
Reduction: Formation of reduced derivatives with additional hydrogen atoms.
Substitution: Formation of substituted derivatives with various functional groups attached to the pyridinyl ring.
Scientific Research Applications
Chemistry
In chemistry, (1S,4S)-2-(6-methyl-3-pyridinyl)-2,5-diazabicyclo[221]-heptane is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its structural features make it a valuable tool for probing the active sites of various enzymes.
Medicine
In medicinal chemistry, (1S,4S)-2-(6-methyl-3-pyridinyl)-2,5-diazabicyclo[2.2.1]-heptane is investigated for its potential as a therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (1S,4S)-2-(6-methyl-3-pyridinyl)-2,5-diazabicyclo[2.2.1]-heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation.
Comparison with Similar Compounds
Similar Compounds
(1S,4S)-2-(6-methyl-3-pyridinyl)-2,5-diazabicyclo[2.2.1]-heptane: Unique due to its specific substitution pattern and bicyclic structure.
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Used as a condensing agent in organic synthesis.
1-Benzyl 2-methyl (2S,4R)-4-((4-bromoisoindoline-2-carbonyl)oxy)pyrrolidine-1,2-dicarboxylate: Another bicyclic compound with different functional groups.
Uniqueness
The uniqueness of This compound lies in its specific structural features, which confer distinct reactivity and potential applications. Its combination of a diazabicycloheptane core with a pyridinyl substituent sets it apart from other similar compounds.
Properties
Molecular Formula |
C11H15N3 |
|---|---|
Molecular Weight |
189.26 g/mol |
IUPAC Name |
2-(6-methylpyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C11H15N3/c1-8-2-3-10(5-12-8)14-7-9-4-11(14)6-13-9/h2-3,5,9,11,13H,4,6-7H2,1H3 |
InChI Key |
MDWOWXOFKFFTAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)N2CC3CC2CN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


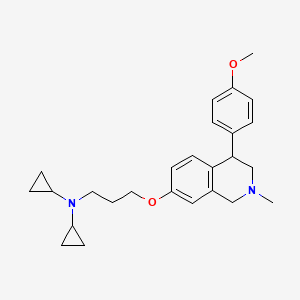


![N,N-dimethyl-3-((phenethylamino)methyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepin-3-amine](/img/structure/B10794615.png)
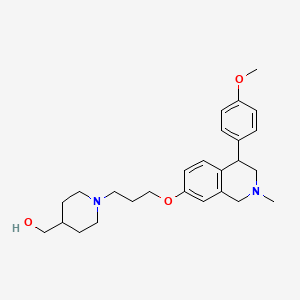

![7-[3-(1,1-Dioxo-1lambda*6*-thiomorpholin-4-yl)-propoxy]-4-(4-methoxy-phenyl)-2-methyl-1,2,3,4-tetrahydro-isoquinoline](/img/structure/B10794630.png)
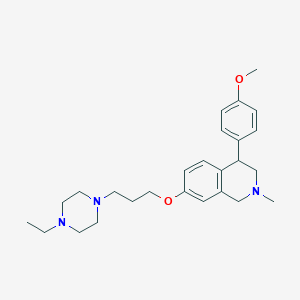
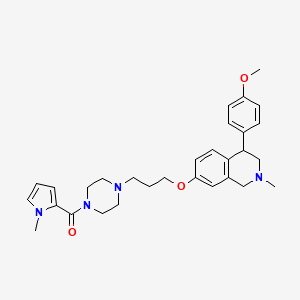
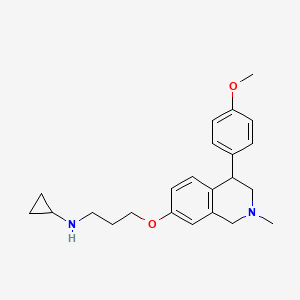
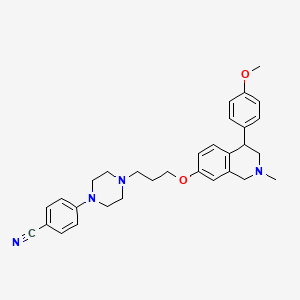
![(1S,4S)-2-(6-nitro-3-pyridinyl)-2,5-diazabicyclo[2.2.1]-heptane](/img/structure/B10794661.png)
![(1R,4R)-2-[5-hydroxy-3-pyridinyl]-2,5-diazabicyclo[2.2.1]-heptane](/img/structure/B10794670.png)
![2-(5,6-Dichloropyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B10794686.png)
